molecular formula C33H43N2O2PS B14602753 N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid CAS No. 61057-97-4

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid

Cat. No.: B14602753
CAS No.: 61057-97-4
M. Wt: 562.7 g/mol
InChI Key: TUFIQQQAQXQLIS-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid is a complex organic compound with a unique structure that combines cyclohexyl, diphenylphosphinothioyl, and phenylpropanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid typically involves multiple steps, including the formation of cyclohexylamine derivatives and the introduction of diphenylphosphinothioyl and phenylpropanoic acid groups. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid can be compared with other similar compounds, such as:

    N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylpentanoic acid: Similar structure but with a different substituent on the phenylpropanoic acid moiety.

    N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid: Contains a methylsulfanyl group instead of a phenyl group.

Properties

CAS No.

61057-97-4

Molecular Formula

C33H43N2O2PS

Molecular Weight

562.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C21H20NO2PS.C12H23N/c23-21(24)20(16-17-10-4-1-5-11-17)22-25(26,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-15,20H,16H2,(H,22,26)(H,23,24);11-13H,1-10H2

InChI Key

TUFIQQQAQXQLIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)NP(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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